molecular formula C12H6N2S4 B15124932 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV

1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV

Katalognummer: B15124932
Molekulargewicht: 306.5 g/mol
InChI-Schlüssel: KXASLJJPAUTMIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV typically involves the formation of carbon-sulfur and nitrogen-sulfur bonds. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate, can yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of stable and accessible sulfur sources, such as elemental sulfur, can be advantageous for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of advanced materials and pharmaceuticals .

Eigenschaften

Molekularformel

C12H6N2S4

Molekulargewicht

306.5 g/mol

IUPAC-Name

4,6-dithiophen-2-ylthieno[3,4-c][1,2,5]thiadiazole

InChI

InChI=1S/C12H6N2S4/c1-3-7(15-5-1)11-9-10(14-18-13-9)12(17-11)8-4-2-6-16-8/h1-6H

InChI-Schlüssel

KXASLJJPAUTMIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=S=C(C3=NSN=C32)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.